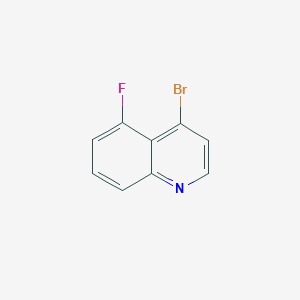

4-Bromo-5-fluoroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-5-fluoroquinoline is a quinoline derivative with the molecular formula C9H5BrFN . It is a white to yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-5-fluoroquinoline can be achieved through various methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other methods include the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-fluoroquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It has a bromine atom at the 4th position and a fluorine atom at the 5th position .Chemical Reactions Analysis

Fluorinated quinolines like 4-Bromo-5-fluoroquinoline can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

4-Bromo-5-fluoroquinoline is a white to yellow solid . It has a molecular weight of 226.05 .科学的研究の応用

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 4-Bromo-5-fluoroquinoline, are synthesized using a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

Novel approaches to functionalization of polyfluorinated quinolines, including 4-Bromo-5-fluoroquinoline, are being researched. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 4-Bromo-5-fluoroquinoline, exhibit remarkable biological activity. They have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Pharmaceutical Applications

The quinoline skeleton, which includes 4-Bromo-5-fluoroquinoline, has been used as a basic structure for the search of synthetic antimalarial drugs . Other drugs, such as Brequinar® and its analogs, have found use in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Agricultural Applications

A number of fluorinated quinolines, including 4-Bromo-5-fluoroquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines, including 4-Bromo-5-fluoroquinoline, are also used as components for liquid crystals .

Cyanine Dyes

Quinolines, including 4-Bromo-5-fluoroquinoline, are used in the production of cyanine dyes .

Research and Development

4-Bromo-5-fluoroquinoline is used in scientific research, including life science, material science, chemical synthesis, chromatography, and analytical research .

作用機序

While the specific mechanism of action for 4-Bromo-5-fluoroquinoline is not mentioned in the search results, fluoroquinolones in general are known to be highly effective antibiotics. They exhibit broad-spectrum antimicrobial activity, and their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZWZZICFWTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-fluoroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)